molecular formula C13H18FNO2 B6644064 N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide

Cat. No.: B6644064
M. Wt: 239.29 g/mol
InChI Key: CDLIMZMAPIOZTM-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide is an organic compound characterized by its unique structure, which includes a fluorine atom and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-hydroxybenzoic acid and 3,3-dimethylbutan-2-amine.

    Activation of Carboxylic Acid: The carboxylic acid group of 2-fluoro-4-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Formation: The activated acid is then reacted with 3,3-dimethylbutan-2-amine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of 2-fluoro-4-hydroxybenzaldehyde or 2-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide can be used as an intermediate for the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for creating novel compounds.

Biology

This compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features suggest it could interact with biological targets in a specific manner.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide exerts its effects depends on its interaction with molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins or nucleic acids, potentially inhibiting enzyme activity or altering receptor function. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-dimethylbutan-2-yl)-2-hydroxybenzamide: Lacks the fluorine atom, which may reduce its binding affinity and selectivity.

    N-(3,3-dimethylbutan-2-yl)-4-hydroxybenzamide: Lacks the fluorine atom and has the hydroxyl group in a different position, potentially altering its biological activity.

    N-(3,3-dimethylbutan-2-yl)-2-fluorobenzamide: Lacks the hydroxyl group, which may affect its ability to form hydrogen bonds.

Uniqueness

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzamide core. This combination of functional groups can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-2-fluoro-4-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-8(13(2,3)4)15-12(17)10-6-5-9(16)7-11(10)14/h5-8,16H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIMZMAPIOZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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